
solanapyrone M
説明
Overview of Fungal Secondary Metabolites and Their Biosynthetic Diversity
Fungi produce a vast and diverse array of chemical compounds known as secondary metabolites. These molecules are not essential for the primary growth and development of the fungus but play crucial roles in environmental interaction, defense, and survival. mdpi.com The immense structural diversity of these compounds stems from complex biosynthetic pathways, often involving enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs). mdpi.comnih.gov Genes responsible for these pathways are typically organized in biosynthetic gene clusters (BGCs) on the fungal chromosome. nih.govresearchgate.net This metabolic versatility makes fungi a prolific source of novel bioactive compounds with potential applications in medicine and agriculture. mdpi.comnih.gov Genomic studies have revealed that a large fraction of fungal BGCs remains uncharacterized, indicating a vast, untapped potential for the discovery of new natural products. nih.govacs.org
Historical Context of Solanapyrone Discovery and Elucidation
The solanapyrone family of secondary metabolites was first identified in 1983. apsnet.org Researchers isolated the initial compounds, solanapyrones A, B, and C, from the plant pathogenic fungus Alternaria solani, which is the causal agent of early blight disease in tomatoes and potatoes. apsnet.orgnih.govtandfonline.com These compounds were initially investigated for their phytotoxic properties. apsnet.org The structures were determined through detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry. researchgate.net Subsequent research also identified solanapyrones from other fungi, such as Ascochyta rabiei, the pathogen causing blight in chickpeas. nih.govacs.org A significant breakthrough in understanding their formation was the discovery that their biosynthesis involves an enzyme-catalyzed intramolecular Diels-Alder reaction, a type of [4+2] cycloaddition. apsnet.orgtandfonline.comresearchgate.net This finding was notable as it provided early evidence for the existence of natural Diels-Alderase enzymes. tandfonline.comresearchgate.net
Classification and Structural Features of the Solanapyrone Family
Solanapyrones are classified as polyketide-derived metabolites. apsnet.orgacs.org Their defining structural feature is a core bicyclic system, typically a highly substituted decalin ring fused to an α-pyrone ring. apsnet.org The diversity within the solanapyrone family arises from variations in the stereochemistry of the decalin ring system and different substitutions on the pyrone and decalin moieties.
The biosynthesis is initiated by a highly reducing iterative polyketide synthase (HR-iPKS), which assembles the polyketide backbone. The key step in forming the characteristic decalin system is an intramolecular Diels-Alder cycloaddition of a linear triene precursor, such as prosolanapyrone. nih.govtandfonline.com The gene cluster responsible for solanapyrone production, typically containing genes designated sol1 through sol6, has been identified in producing organisms like Alternaria solani and Ascochyta rabiei. One of these genes, sol5, encodes the remarkable Diels-Alderase enzyme that catalyzes the crucial cyclization step.
Specific Context of Solanapyrone M Within the Solanapyrone Analogs
This compound is a member of a series of four new analogs (J, K, L, and M) that were first isolated from an unidentified fungicolous fungus (strain MYC-1710) collected in Hawaii. acs.orgnih.gov The discovery, detailed in a 2007 study by Schmidt et al., expanded the known diversity of the solanapyrone family. nih.gov
The structure of this compound was elucidated through comprehensive spectroscopic analysis. nih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₂₀H₂₈O₄. nih.gov Detailed 1D and 2D NMR data revealed that this compound is structurally analogous to solanapyrone J, another compound isolated from the same fungus. nih.gov The key difference lies in the functional group at position C-13 of the pyrone ring; while solanapyrone J possesses an aldehyde group, this compound features a hydroxymethyl (-CH₂OH) group in its place. nih.gov This structural modification differentiates it from many other solanapyrones, such as solanapyrone A, which also has an aldehyde at the equivalent position. nih.gov
The table below summarizes the key characteristics of this compound and its related, co-isolated analogs.
Compound Name | Molecular Formula | Key Structural Feature |
Solanapyrone J | C₂₀H₂₆O₄ | Aldehyde group at C-13 |
Solanapyrone K | C₂₁H₂₉O₄N | Enamine with ethanolamine unit |
Solanapyrone L | C₁₉H₂₅O₃N | Enamine without ethanolamine unit |
This compound | C₂₀H₂₈O₄ | Hydroxymethyl group at C-13 |
特性
分子式 |
C20H26O4 |
---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
6-[(1R,2S,4aR,8S,8aR)-1,2,8-trimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |
InChI |
InChI=1S/C20H26O4/c1-12-6-5-7-14-9-8-13(2)20(3,18(12)14)17-10-16(23-4)15(11-21)19(22)24-17/h8-14,18H,5-7H2,1-4H3/t12-,13-,14+,18+,20-/m0/s1 |
InChIキー |
VJWRZMQZHDPEMN-LSVSEMBBSA-N |
異性体SMILES |
C[C@H]1CCC[C@H]2[C@@H]1[C@]([C@H](C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
正規SMILES |
CC1CCCC2C1C(C(C=C2)C)(C)C3=CC(=C(C(=O)O3)C=O)OC |
同義語 |
solanapyrone J |
製品の起源 |
United States |
Isolation and Characterization of Solanapyrone M from Fungal Sources
Fungal Isolation Sources and Cultivation Conditions for Solanapyrone M Production
This compound has been isolated from an unidentified fungicolous fungus, designated as isolate MYC-1710, which was collected from the surface of a black stroma of an unidentified pyrenomycete on a dead hardwood branch in a Hawaiian forest. tandfonline.comnih.gov
For the production of this compound, the fungus was cultured using solid-substrate fermentation. tandfonline.com The cultivation was carried out on autoclaved rice medium. The fungus was incubated on this substrate for 30 days at a temperature of 25 °C. tandfonline.com This cultivation method yielded a mixture of solanapyrone analogues, including this compound, which were then extracted for isolation and purification. tandfonline.com While other solanapyrone compounds have been isolated from fungi such as Alternaria solani and Ascochyta rabiei using different media like Czapek Dox, the specific production of this compound has been reported from the aforementioned Hawaiian fungal isolate. tandfonline.comzemdirbyste-agriculture.ltcabidigitallibrary.org
Chromatographic Methodologies for the Isolation of this compound
The isolation of this compound from the fungal culture extract involves a series of chromatographic steps to separate it from other metabolites.
High-Performance Liquid Chromatography (HPLC) Techniques
Following initial purification, High-Performance Liquid Chromatography (HPLC) is a crucial technique for obtaining pure this compound. While the specific HPLC parameters for the final purification of this compound are not detailed in the primary literature, methods for separating solanapyrone analogues typically employ reversed-phase columns, such as a C18 column. zemdirbyste-agriculture.lt For instance, the analysis of other solanapyrones has utilized an Agilent 1100 HPLC system coupled with a mass spectrometer, featuring a reversed-phase C18 column (ZORBAX Extent C18, 100 × 4.6 mm, 1.8 μm). zemdirbyste-agriculture.lt The mobile phase often consists of a gradient of acetonitrile and water. zemdirbyste-agriculture.lt Such systems provide the necessary resolution to separate structurally similar compounds like the solanapyrone analogues. zemdirbyste-agriculture.ltresearchgate.net
Complementary Chromatographic Purification Strategies
Prior to the final HPLC purification, other chromatographic techniques are employed to fractionate the crude fungal extract. The process begins with the extraction of the fermented rice culture with ethyl acetate. tandfonline.com This crude extract is then subjected to initial chromatographic separation. For the solanapyrone analogues including M, this involved chromatography over a silica gel (SiO2) column. tandfonline.com This step serves to separate the compounds based on polarity, significantly reducing the complexity of the mixture before the application of more refined techniques like HPLC. tandfonline.com In the broader context of solanapyrone isolation, techniques such as solid-phase extraction (SPE) with C18 cartridges and flash chromatography on silica gel are also common preliminary purification steps. zemdirbyste-agriculture.ltucl.ac.uk
Spectroscopic Analysis for the Structural Elucidation of this compound
The definitive structure of this compound was established through comprehensive spectroscopic analysis, primarily involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. High-resolution electrospray ionization mass spectrometry (HRESIMS) determined the molecular formula of this compound to be C₂₀H₂₈O₄. tandfonline.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination
NMR spectroscopy was instrumental in determining the planar structure and relative configuration of this compound. tandfonline.com Analysis of both one-dimensional (1D) and two-dimensional (2D) NMR data allowed for the assignment of all proton and carbon signals and established the connectivity of the atoms within the molecule. tandfonline.com The ¹H NMR spectrum of this compound was noted to be very similar to that of solanapyrone J, with the critical difference being the substitution of an aldehyde group in solanapyrone J with a primary alcohol (CH₂OH) group in this compound. nih.gov
One-dimensional (1D) NMR spectra, specifically ¹H NMR and ¹³C NMR, provide the fundamental information for structure elucidation. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the protons, while the coupling constants (J) reveal their spatial relationships with neighboring protons. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present in the molecule.
The detailed ¹H and ¹³C NMR data for this compound, recorded in methanol-d₄, are presented in the tables below. nih.gov
Table 1: 1D ¹H NMR Data for this compound (in CD₃OD)
Position | δH (ppm) | Multiplicity | JH (Hz) |
---|---|---|---|
2 | 1.87 | m | |
3 | 5.51 | ddd | 10.0, 4.5, 2.5 |
4 | 5.36 | br d | 10.0 |
5 | 1.79 | br m | |
6eq | 1.81 | m | |
6ax | 1.25 | m | |
7 | 1.39 | m | |
8 | 1.45 | m | |
9 | 1.55 | m | |
10 | 2.51 | m | |
12 | 6.00 | s | |
14 | 4.54 | s | |
16 | 1.01 | d | 6.5 |
17 | 3.84 | s | |
18 | 0.88 | d | 7.0 |
Table 2: 1D ¹³C NMR Data for this compound (in CD₃OD)
Position | δC (ppm) |
---|---|
1 | 46.8 |
2 | 48.2 |
3 | 132.4 |
4 | 131.7 |
5 | 36.8 |
6 | 33.9 |
7 | 27.5 |
8 | 31.0 |
9 | 38.0 |
10 | 43.1 |
11 | 168.1 |
12 | 103.6 |
13 | 167.9 |
14 | 60.0 |
15 | 109.1 |
16 | 14.5 |
17 | 56.4 |
18 | 21.6 |
19 | 23.3 |
Two-Dimensional NMR (2D NMR) Spectroscopic Approaches (e.g., COSY, HMQC, HMBC, NOESY)
The intricate structure of this compound was pieced together using a suite of two-dimensional NMR experiments, which reveal through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com For this compound, COSY data would have been crucial in establishing the connectivity within the decalin ring system and the side chain.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals (one-bond ¹H-¹³C correlations). youtube.comprinceton.edu This allows for the unambiguous assignment of carbon chemical shifts based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to four bonds. youtube.comprinceton.edu HMBC is instrumental in connecting different spin systems and piecing together the complete carbon skeleton, including the placement of quaternary carbons and functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing critical information about the relative stereochemistry and conformation of the molecule. princeton.eduslideshare.net
The combined analysis of these 2D NMR datasets allowed for the complete assignment of the proton and carbon signals for this compound and established its planar structure and relative configuration. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry was essential for determining the molecular formula and gaining further structural insights into this compound. nih.gov High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which, in conjunction with NMR data, established the molecular formula of this compound as C₂₀H₂₆O₄. nih.gov This formula indicates eight degrees of unsaturation. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure by showing characteristic losses of small molecules or functional groups. tutorchase.com
Ancillary Spectroscopic Methods (e.g., UV, IR)
Ultraviolet (UV) and Infrared (IR) spectroscopy provided additional information about the functional groups present in this compound.
UV Spectroscopy: The UV spectrum reveals the presence of chromophores, which are parts of the molecule that absorb ultraviolet or visible light. iyte.edu.tr For this compound, the UV spectrum would show absorptions characteristic of the α-pyrone and conjugated systems within the molecule.
IR Spectroscopy: The IR spectrum identifies specific functional groups based on their vibrational frequencies. rsc.org Key absorptions for this compound would include peaks corresponding to hydroxyl (-OH) groups, carbonyl (C=O) groups of the pyrone ring and aldehyde, and carbon-carbon double bonds (C=C).
Table 1: Spectroscopic Data for this compound
Technique | Observed Data |
---|---|
Molecular Formula | C₂₀H₂₆O₄ nih.gov |
HRMS | Data confirms the molecular formula. nih.gov |
¹H NMR | Signals corresponding to an aldehyde, olefinic protons, and aliphatic protons. nih.gov |
¹³C NMR | Resonances for carbonyls, olefinic carbons, and aliphatic carbons. nih.gov |
IR | Absorptions for hydroxyl, carbonyl, and C=C functional groups. |
| UV | Maxima indicating conjugated π-systems. |
Stereochemical Assignment of this compound
The determination of the relative and absolute stereochemistry of this compound is a critical aspect of its characterization. The relative configuration of the stereocenters in the decalin ring system was established through the analysis of NOESY data and proton-proton coupling constants from the ¹H NMR spectrum. nih.gov The absolute configuration of related solanapyrones has been determined through methods such as the application of the circular dichroism (CD) exciton chirality method on chemical derivatives and Mosher's ester analysis. tandfonline.comacs.orgresearchgate.net This involves creating diastereomeric derivatives that have distinct NMR or CD spectra, allowing for the assignment of the absolute stereochemistry at a specific chiral center. While the specific method for this compound's absolute configuration is not detailed in the initial report, it is typically inferred by analogy to closely related, stereochemically defined compounds from the same biosynthetic origin. nih.govacs.org
Biosynthetic Pathways of Solanapyrones: Implications for Solanapyrone M
Polyketide Synthase (PKS) Involvement in Solanapyrone Core Biosynthesis
The biosynthesis of the solanapyrone backbone is initiated by a highly reducing polyketide synthase (HRPKS), encoded by the sol1 gene. acs.orgnih.govresearchgate.net This enzyme, known as prosolanapyrone synthase (PSS), is responsible for the iterative condensation of acetyl-CoA with seven units of malonyl-CoA, along with a methylation step, to produce the octaketide, desmethylprosolanapyrone I. uniprot.orguniprot.org Although structurally related to PKSs that also catalyze Diels-Alder reactions, such as LovB in lovastatin biosynthesis, the PSS encoded by sol1 does not possess this cyclization capability. nih.gov Its primary role is the assembly of the linear polyketide chain that serves as the foundational precursor for the subsequent enzymatic modifications leading to the various solanapyrone analogs. uniprot.orgnih.gov
Enzymatic Catalysis of the Intramolecular Diels-Alder Reaction in Solanapyrone Biosynthesis (Solanapyrone Synthase/Sol5)
The hallmark of solanapyrone biosynthesis is the formation of the decalin ring system, a feat accomplished through an enzyme-catalyzed intramolecular [4+2] cycloaddition, a Diels-Alder reaction. acs.orgnih.govic.ac.uk This critical step is catalyzed by solanapyrone synthase (SPS), the protein product of the sol5 gene. researchgate.netresearchgate.netapsnet.org
Characterization of Solanapyrone Synthase (SPS) Activity
Solanapyrone synthase is a bifunctional, flavin-dependent oxidase. uniprot.orgnih.govresearchgate.net Its activity was characterized through in vitro assays using purified recombinant SPS. nih.govresearchgate.net These studies revealed that SPS first catalyzes the oxidation of the hydroxyl group in the precursor, prosolanapyrone II, to an aldehyde, forming prosolanapyrone III. uniprot.orgnih.govjst.go.jp This oxidation is a crucial activation step. princeton.edu Subsequently, SPS facilitates the intramolecular Diels-Alder reaction of prosolanapyrone III to yield solanapyrones. uniprot.orgnih.gov The enzyme displays a notable preference, producing solanapyrone A (the exo product) and solanapyrone D (the endo product) in a roughly 7:1 ratio. nih.gov This high degree of stereoselectivity is a strong indicator of enzymatic catalysis, as the uncatalyzed reaction shows a different product distribution. nih.govprinceton.edu
Proposed Mechanism of Diels-Alderase Activity
The precise mechanism by which solanapyrone synthase catalyzes the Diels-Alder reaction is an area of active investigation. It is proposed that the enzyme provides a specific environment that orients the linear precursor, prosolanapyrone III, in a conformation conducive to cyclization. nih.govprinceton.edu The oxidation of the alcohol to a more electron-withdrawing aldehyde by the oxidase function of SPS significantly enhances the reactivity of the dienophile, thereby promoting the subsequent cycloaddition. nih.govprinceton.edu While the pericyclic nature of the enzyme-catalyzed reaction is strongly suggested, the exact details of the transition state stabilization and the amino acid residues involved in catalysis remain to be fully elucidated, pending the determination of the crystal structure of SPS. acs.org
Genetic Organization of the Solanapyrone Biosynthesis Gene Cluster
The genes responsible for solanapyrone production are clustered together in the fungal genome, a common feature for secondary metabolite biosynthetic pathways. nih.govresearchgate.netasm.org This co-localization facilitates the coordinated regulation of the entire pathway. nih.gov
Identification and Annotation of Biosynthetic Genes (e.g., sol1-sol6)
The solanapyrone (sol) biosynthetic gene cluster, first identified in Alternaria solani, consists of six genes, designated sol1 through sol6. acs.orgnih.govresearchgate.net These genes and their putative functions have been annotated as follows:
Gene | Encoded Protein | Proposed Function in Solanapyrone Biosynthesis |
sol1 | Highly Reducing Polyketide Synthase (HRPKS) | Synthesizes the initial polyketide backbone. acs.orgnih.govuniprot.org |
sol2 | O-methyltransferase (OMT) | Methylates the polyketide intermediate. acs.orgnih.gov |
sol3 | Alcohol Dehydrogenase (ADH) | Reduces the aldehyde group of solanapyrones A and D to form solanapyrones B and E, respectively. acs.orguniprot.org |
sol4 | Transcription Factor (TF) | Positively regulates the expression of the other sol genes. nih.govresearchgate.netnih.gov |
sol5 | Solanapyrone Synthase (SPS)/Oxidase | Catalyzes the oxidation of prosolanapyrone II and the subsequent intramolecular Diels-Alder reaction. acs.orgresearchgate.netuniprot.org |
sol6 | Cytochrome P450 Monooxygenase (P450) | Hydroxylates prosolanapyrone I to form prosolanapyrone II. acs.orgnih.govuniprot.org |
This gene cluster has also been identified in other solanapyrone-producing fungi, such as Ascochyta rabiei, with a high degree of sequence similarity. nih.govmdpi.com
Transcriptional Regulation of Solanapyrone Biosynthesis (sol4 Gene)
The expression of the solanapyrone biosynthetic genes is controlled by a pathway-specific transcription factor encoded by the sol4 gene. nih.govresearchgate.netnih.gov sol4 encodes a novel type of Zn(II)2Cys6 zinc cluster transcription factor. nih.govnih.govresearchgate.net Gene deletion studies have demonstrated that the removal of sol4 completely abolishes solanapyrone production. nih.govnih.gov Conversely, overexpression of sol4 leads to the induction of the other sol genes. nih.gov This indicates that Sol4 is both necessary and sufficient for the activation of the solanapyrone gene cluster, acting as a master switch for the biosynthesis of these complex metabolites. nih.govnih.gov
Precursor Incorporation and Pathway Intermediates in Solanapyrone Biosynthesis
Labeling experiments with sodium [1-¹³C]acetate, [1,2-¹³C₂]acetate, [1-¹³C, ¹⁸O₂]acetate, and [S-¹³CH₃]methionine have elucidated the building blocks and the origin of hydrogen and oxygen atoms in solanapyrone A. rsc.org The observed labeling patterns from these experiments strongly support the hypothesis that solanapyrones are biosynthesized via an intramolecular Diels-Alder reaction. rsc.org
The biosynthesis is initiated by the iterative type I polyketide synthase (PKS), Sol1, which produces the initial polyketide chain. researchgate.netnih.gov The first stable intermediate identified is desmethylprosolanapyrone I. researchgate.netnih.gov This is followed by a series of post-PKS modifications. An O-methyltransferase, Sol2, methylates desmethylprosolanapyrone I to yield prosolanapyrone I. researchgate.netnih.gov Subsequently, a cytochrome P450 monooxygenase, Sol6, hydroxylates prosolanapyrone I to form the alcohol intermediate, prosolanapyrone II. researchgate.netnih.gov
Further enzymatic steps lead to the formation of the linear triene precursor, prosolanapyrone III, which is the direct substrate for the key cycloaddition reaction. tandfonline.comtandfonline.com The conversion of prosolanapyrone II to the reactive aldehyde, which then undergoes the intramolecular Diels-Alder reaction, is catalyzed by a single bifunctional enzyme, Sol5, a flavin-dependent oxidase. researchgate.netnih.gov This enzyme is also referred to as solanapyrone synthase (SPS). nih.govacs.org The enzymatic nature of this cycloaddition is supported by the high exo-selectivity observed in the formation of solanapyrone A, a stereochemical outcome not replicated in non-enzymatic chemical synthesis. acs.org
Advanced isotope labeling studies have provided direct evidence for the intact incorporation of diene and dienophile precursors. rsc.org Synthesized deuterium-labeled advanced intermediates, prosolanapyrone I and prosolanapyrone II, were administered to cultures of Alternaria solani. rsc.org The resulting solanapyrone A showed the expected deuterium labeling patterns, confirming the involvement of a Diels-Alder reaction in the late stages of biosynthesis. rsc.org
The deletion of the sol5 gene in both A. solani and Ascochyta rabiei resulted in the abolishment of solanapyrones A, B, and C production, with the accumulation of prosolanapyrone II-diol, further cementing the role of Sol5 in the final cyclization step. acs.org
Table of Key Biosynthetic Intermediates and Enzymes
Intermediate/Enzyme | Description | Source(s) |
Sol1 | Iterative type I polyketide synthase; initiates the biosynthesis. | researchgate.netnih.gov |
Desmethylprosolanapyrone I | Initial stable polyketide product. | researchgate.netnih.gov |
Sol2 | O-methyltransferase; converts desmethylprosolanapyrone I to prosolanapyrone I. | researchgate.netnih.gov |
Prosolanapyrone I | Methylated intermediate. | nih.govrsc.org |
Sol6 | Cytochrome P450 monooxygenase; hydroxylates prosolanapyrone I to prosolanapyrone II. | researchgate.netnih.gov |
Prosolanapyrone II | Alcohol intermediate, precursor to the Diels-Alder substrate. | nih.govrsc.org |
Prosolanapyrone III | Linear triene precursor for the cycloaddition reaction. | tandfonline.comtandfonline.com |
Sol5 (Solanapyrone Synthase) | Bifunctional FAD-dependent oxidase/Diels-Alderase; catalyzes the oxidation of prosolanapyrone II and the subsequent intramolecular [4+2] cycloaddition to form the decalin core. | researchgate.netnih.govacs.org |
Chemical Synthesis Strategies for the Solanapyrone Scaffold and Analogs
Total Synthesis Approaches Targeting the Solanapyrone Decalin Moiety
The construction of the 3,4-dehydrodecalin moiety is a cornerstone of any total synthesis of solanapyrones. acs.org The primary strategy employed to forge this characteristic bicyclic system is the intramolecular Diels–Alder (IMDA) reaction, a powerful method for forming cyclic compounds. rsc.org This biomimetic approach mimics the proposed biosynthetic pathway, which is believed to involve a Diels–Alderase enzyme. acs.orgrsc.org
In a typical synthetic sequence, a linear polyketide-like precursor containing a conjugated diene and a dienophile (often an α,β-unsaturated aldehyde or ester) is synthesized. This precursor then undergoes an intramolecular [4+2] cycloaddition to form the decalin core. The stereochemical outcome of the IMDA reaction (i.e., the formation of endo or exo products) is crucial and can be influenced by thermal conditions, Lewis acid catalysis, or, more recently, organocatalysis. acs.orgnih.gov For instance, the total synthesis of solanapyrone A involved an IMDA reaction to construct the decalin fragment. rsc.org
An alternative to the IMDA reaction is the domino Michael approach. This strategy was successfully utilized in the synthesis of solanapyrone G. acs.org This method involves a sequence of conjugate additions to assemble the decalin skeleton from simpler starting materials, offering a different pathway to the core structure. rsc.org
Strategy | Key Reaction | Target Moiety | Example Application |
Biomimetic Approach | Intramolecular Diels-Alder (IMDA) Reaction | 3,4-Dehydrodecalin | Solanapyrone A, D acs.orgrsc.org |
Domino Reaction | Domino Michael Approach | Decalin Skeleton | Solanapyrone G acs.org |
Pyrone Ring Construction Methodologies in Solanapyrone Synthesis
Once the decalin aldehyde intermediate is secured, the next critical phase is the construction of the α-pyrone ring. A prevalent methodology involves the condensation of the decalin aldehyde with a suitable three-carbon building block.
A widely used method is the reaction of the aldehyde with the bistrimethylsilyl enol ether of methyl acetoacetate. acs.org This condensation reaction forms an aldol-type adduct. Subsequent treatment of this adduct with acid or base induces cyclization and dehydration to furnish the substituted α-pyrone ring. This sequence effectively installs the heterocyclic portion of the molecule, which can then be further functionalized (e.g., through methylation or acylation) to complete the synthesis of the target solanapyrone. acs.org
Other general methods for 2-pyrone synthesis that could be adapted include palladium-catalyzed coupling of alkynylzinc compounds with haloacrylic acids followed by lactonization, or gold-catalyzed intramolecular cyclization of ynoates. mdpi.com While not all have been specifically applied to solanapyrones, they represent the breadth of chemical tools available for constructing the pyrone heterocycle.
Step | Description | Reagents |
1. Condensation | Aldol-type reaction between the decalin aldehyde and a C3 unit. | Bistrimethylsilyl enol ether of methyl acetoacetate acs.org |
2. Cyclization | Intramolecular reaction to form the heterocyclic ring. | Acid or Base catalyst |
3. Functionalization | Modification of the pyrone ring to match the natural product. | Methylating and acylating agents acs.org |
Asymmetric Synthesis Strategies for Enantiopure Solanapyrones
Producing solanapyrones as single enantiomers is a significant challenge, requiring precise control of stereochemistry during the synthesis. Asymmetric synthesis strategies have been developed to address this, primarily focusing on the key bond-forming reactions that establish the chiral centers in the decalin core. acs.org
One of the most elegant and efficient approaches is the use of organocatalysis for the IMDA reaction. The MacMillan group demonstrated the first direct enantioselective organocatalytic intramolecular Diels-Alder reaction in their synthesis of solanapyrone D. nih.gov They employed a chiral imidazolidinone catalyst, which activates the dienophile by forming a chiral iminium ion. acs.orgnih.gov This activation lowers the reaction's energy barrier and directs the cycloaddition to proceed with high diastereoselectivity and enantioselectivity. Using a second-generation imidazolinone catalyst, the key IMDA reaction to form the chiral decalin aldehyde proceeded in 71% yield and 90% enantiomeric excess (ee). acs.org
Another strategy involves the use of enzymes or chiral auxiliaries. For example, the synthesis of the starting material for solanapyrone G utilized a lipase-catalyzed enantioselective acylation to resolve a racemic mixture, thereby establishing an early chiral center that directs the stereochemistry of subsequent steps. acs.org Mosher's ester analysis, a chemical derivatization technique, has also been used to determine the absolute configuration of synthetic intermediates and final products by reacting them with a chiral reagent. acs.org
Strategy | Method | Key Feature | Example Application |
Organocatalysis | Iminium ion activation via a chiral catalyst | Enantioselective Intramolecular Diels-Alder (IMDA) reaction | Solanapyrone D (90% ee) acs.orgnih.gov |
Biocatalysis | Enzymatic resolution | Lipase-catalyzed enantioselective acylation of an early intermediate | Solanapyrone G acs.org |
Chiral Derivatization | Mosher's Ester Analysis | Determination of absolute configuration | Solanapyrone D analysis acs.org |
Semisynthetic Modifications and Derivatization for Solanapyrone Analogs
Semisynthesis and derivatization are powerful tools for creating novel solanapyrone analogs, which can be used to explore structure-activity relationships. mdpi-res.com These modifications typically involve performing chemical transformations on the natural product or a late-stage synthetic intermediate. acs.orgnih.gov
Chemical derivatization has been instrumental in the structural elucidation of solanapyrones. For instance, the absolute configuration of solanapyrone A was confirmed through chemical derivatization to a product suitable for electronic circular dichroism analysis. acs.org Similarly, the reduction of solanapyrone D yielded solanapyrone E, demonstrating a direct chemical relationship between the two natural products. acs.org
The functional groups on the solanapyrone scaffold, such as the hydroxyl groups on the decalin ring and the substituents on the pyrone moiety, serve as handles for modification. Reactions like esterification (e.g., Mosher's ester analysis), oxidation, reduction, and methylation can be used to generate a library of analogs. acs.org While extensive libraries of semisynthetic solanapyrone M analogs are not widely reported, the principles established through the modification of other solanapyrones like A and D provide a clear blueprint for how such derivatives could be generated. acs.orgnih.gov
Biological Activity and Mechanistic Investigations of Solanapyrones: Relevance to Solanapyrone M
Comparative Analysis of Biological Activities Across Solanapyrone Analogs
The biological activities of solanapyrone analogs vary significantly with their chemical structures. This variation provides valuable insights into the structure-activity relationships within this class of compounds.
In contrast to many of its analogs, solanapyrone M has been reported to lack significant biological activities. researchgate.netmdpi.com Studies comparing the effects of different solanapyrones have shown that while some analogs exhibit potent antimicrobial or phytotoxic effects, this compound does not. researchgate.netmdpi.com This lack of activity is attributed to differences in the functional groups on the pyrone ring compared to its more bioactive counterparts like solanapyrones J and K. mdpi.com The structural differences between these analogs highlight the chemical features that are crucial for their biological effects. mdpi.com
Four new solanapyrone analogs, designated J through M, were isolated from an unidentified fungicolous fungus in Hawaii. acs.orgnih.gov While solanapyrones J and K demonstrated antimicrobial properties, this compound, along with solanapyrone L, showed no significant activity. mdpi.com
Many solanapyrone analogs have demonstrated a broad spectrum of antimicrobial activities. researchgate.net
Several solanapyrones exhibit notable antifungal properties. For instance, solanapyrone A has shown strong antifungal activity against a range of fungi. researchgate.net It completely inhibited the growth of several tested fungi at a concentration of 200 µM, with half-maximal inhibitory concentrations (IC50) ranging from 53 to 82 µM. researchgate.net Solanapyrone J has also been found to be active against Aspergillus flavus and Fusarium verticillioides. acs.orgnih.gov Solanapyrone N has been shown to be effective against Botrytis cinerea and Penicillium islandicum. mdpi.com Additionally, solanapyrones N, O, and C, along with related compounds nigrosporalactone and phomalactone, have been reported to possess antifungal activities. researchgate.net
Interactive Table: Antifungal Activity of Solanapyrone Analogs
Compound | Fungal Species | Activity | Reference |
Solanapyrone A | Various saprobic fungi | Strong inhibition | researchgate.net |
Solanapyrone J | Aspergillus flavus | Antifungal | acs.orgnih.gov |
Solanapyrone J | Fusarium verticillioides | Antifungal | acs.orgnih.gov |
Solanapyrone N | Botrytis cinerea | Antifungal | mdpi.com |
Solanapyrone N | Penicillium islandicum | Antifungal | mdpi.com |
Solanapyrone C | General | Antifungal | researchgate.net |
Solanapyrone O | General | Antifungal | researchgate.net |
The antibacterial effects of solanapyrones are also significant, with activity primarily observed against Gram-positive bacteria. researchgate.net Solanapyrone A has demonstrated antibacterial activity against Bacillus subtilis and Micrococcus tetragenus with a potency comparable to ampicillin. researchgate.netmdpi.com Solanapyrone C showed more selective activity, primarily affecting Bacillus megaterium. mdpi.com Solanapyrones J and K were active against Staphylococcus aureus, a Gram-positive bacterium, but not against the Gram-negative Escherichia coli. mdpi.com Nigrosporapyrone A, a related compound, exhibited moderate toxicity against clinical strains of S. aureus, including methicillin-resistant S. aureus (MRSA). mdpi.com The trans-decalin configuration in these molecules is considered crucial for their strong antibacterial activity against S. aureus. researchgate.net
Interactive Table: Antibacterial Activity of Solanapyrone Analogs
Compound | Bacterial Species | Gram Stain | Activity | Reference |
Solanapyrone A | Bacillus subtilis | Positive | Strong | researchgate.netmdpi.com |
Solanapyrone A | Micrococcus tetragenus | Positive | Strong | mdpi.com |
Solanapyrone C | Bacillus megaterium | Positive | Selective | mdpi.com |
Solanapyrone J | Staphylococcus aureus | Positive | Active | mdpi.com |
Solanapyrone K | Staphylococcus aureus | Positive | Active | mdpi.com |
Nigrosporapyrone A | Staphylococcus aureus (including MRSA) | Positive | Moderate | mdpi.com |
Solanapyrone J | Escherichia coli | Negative | Inactive | mdpi.com |
Solanapyrone K | Escherichia coli | Negative | Inactive | mdpi.com |
Solanapyrones were first identified as phytotoxins produced by Alternaria solani, the fungus that causes early blight in potatoes and tomatoes. acs.orgapsnet.org Solanapyrone A, in particular, is a potent phytotoxin. apsnet.orgresearchgate.net It has been shown to be highly toxic to several legume species and Arabidopsis thaliana. apsnet.orgresearchgate.net When applied to chickpea shoots, solanapyrone A induces symptoms that mimic Ascochyta blight, including loss of turgor and chlorotic lesions. bbk.ac.ukucl.ac.uk Solanapyrone C also exhibits moderate phytotoxic effects. apsnet.org However, studies have shown that despite their phytotoxicity, solanapyrones are not essential for the pathogenicity of Ascochyta rabiei and Alternaria solani. apsnet.orgapsnet.org Mutants of these fungi unable to produce solanapyrones were still as virulent as the wild-type strains. apsnet.orgapsnet.org This suggests that these compounds may have other biological roles for the fungi, such as in competition with other microbes. apsnet.orgnih.gov
Antimicrobial Activities of Related Solanapyrones
Antifungal Spectrum of Activity
Elucidation of Molecular Targets for Bioactive Solanapyrones
The broad spectrum of biological activities exhibited by solanapyrones suggests that they may interact with key cellular components. mdpi.com While the precise molecular targets for many solanapyrones are still under investigation, some progress has been made.
Research has indicated that solanapyrone A is a specific inhibitor of DNA polymerases of the X-family in vitro. mdpi.com Another proposed molecular target for solanapyrone A and the related compound pyrrolocin C is acetyl-CoA carboxylase. researchgate.net The elucidation of these molecular targets is a significant area of ongoing research, as it can help to explain the observed biological effects and potentially lead to the development of new therapeutic agents. nih.gov
DNA Polymerase Inhibition Mechanisms
Solanapyrones have been identified as potent inhibitors of DNA polymerases, a key enzyme family involved in DNA replication and repair. Research has shown that solanapyrone A is a notable inhibitor of eukaryotic DNA polymerases α and β, as well as prokaryotic DNA polymerase I. The mechanism of inhibition by solanapyrone A is competitive with respect to the deoxyribonucleoside triphosphate (dNTP) substrate. This competitive inhibition suggests that the solanapyrone molecule likely binds to the dNTP-binding site on the DNA polymerase, thereby preventing the incorporation of nucleotides into the growing DNA strand.
Further studies have demonstrated that solanapyrones, including solanapyrone A, can inhibit the activities of various DNA polymerases such as those from calf thymus (polymerase α), rat liver (polymerase β), and E. coli (polymerase I). The inhibitory activity is specific, as these compounds have been shown to not inhibit the activities of other enzymes like RNA polymerase, reverse transcriptase, or deoxyribonuclease I at comparable concentrations.
Other Cellular Targets and Pathways
Beyond their well-documented effects on DNA polymerases, solanapyrones have been implicated in the modulation of other cellular pathways. For instance, in the fungus Alternaria solani, the biosynthesis of solanapyrones is linked to the production of melanin. The expression of the polyketide synthase gene PKSsol1, which is essential for solanapyrone biosynthesis, is correlated with the expression of PKSmel, a key gene in the melanin biosynthesis pathway. This co-regulation suggests a potential interplay between these two metabolic pathways in the fungus.
Additionally, some solanapyrone derivatives have demonstrated phytotoxic activity, indicating that they can affect cellular processes in plants. For example, solanapyrone A has been shown to be phytotoxic to a range of plants, including jimsonweed. This phytotoxicity suggests that solanapyrones may have other cellular targets in plants, leading to growth inhibition and other toxic effects.
Structure-Activity Relationship (SAR) Studies Within the Solanapyrone Family
The biological activity of solanapyrones is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the features that are crucial for their inhibitory effects.
Correlation of Functional Group Variation with Biological Efficacy
The variation of functional groups on the solanapyrone scaffold has a significant impact on their biological efficacy. The presence of a dienone moiety in the decalin system of solanapyrones is considered essential for their DNA polymerase inhibitory activity. Furthermore, the side chain attached to the pyrone ring also plays a critical role. For instance, the length and composition of this side chain can influence the potency of inhibition.
The table below summarizes the inhibitory activities of different solanapyrones against various DNA polymerases, highlighting the influence of structural variations.
Compound | DNA Polymerase α Inhibition (IC50, µg/mL) | DNA Polymerase β Inhibition (IC50, µg/mL) | DNA Polymerase I Inhibition (IC50, µg/mL) |
Solanapyrone A | 10 | 25 | 25 |
Solanapyrone B | >100 | >100 | >100 |
Solanapyrone C | 10 | 25 | 25 |
The data indicates that solanapyrones A and C, which share a similar core structure with a dienone system, exhibit potent inhibitory activity against the tested DNA polymerases. In contrast, solanapyrone B, which lacks this key structural feature, is significantly less active.
Stereochemical Influence on Biological Activity
The stereochemistry of the solanapyrone molecule is another critical determinant of its biological activity. The relative and absolute configurations of the chiral centers within the molecule can dramatically affect its interaction with biological targets. For example, the naturally occurring (-)-solanapyrone A has been shown to be more phytotoxic than its enantiomer, (+)-solanapyrone A. This difference in activity underscores the importance of the three-dimensional arrangement of the atoms for biological function.
The stereochemistry of the decalin ring system and the side chain are both important for the biological activity of solanapyrones. The specific spatial orientation of the various functional groups is crucial for the molecule to fit into the active site of its target enzymes, such as DNA polymerases.
Ecological Roles and Evolutionary Aspects of Solanapyrone Production in Fungi
Solanapyrones are not just interesting for their biochemical properties; they also play significant roles in the ecology of the fungi that produce them. These compounds are thought to have evolved as a means of survival and competition in complex microbial communities.
Role in Inter-Microbial Competition
One of the primary ecological roles of solanapyrones is believed to be in mediating interactions between different microorganisms. As secondary metabolites, these compounds can act as allelochemicals, influencing the growth and survival of other organisms in the vicinity. The production of solanapyrones by fungi like Alternaria solani can provide a competitive advantage by inhibiting the growth of other fungi and bacteria that are competing for the same resources.
The antifungal and antibacterial properties of solanapyrones support this hypothesis. By releasing these compounds into their environment, fungi can create a zone of inhibition around themselves, protecting their niche from being invaded by other microbes. This chemical warfare is a common strategy among microorganisms and is a key driver of microbial evolution and community structure.
Contribution to Fungal Survival and Niche Adaptation
While the pronounced phytotoxicity of solanapyrones initially suggested their role as key virulence factors in plant diseases, extensive research has revealed a more nuanced function related to fungal ecology and survival. apsnet.orgmdpi.comnih.gov Functional analyses involving the deletion of genes essential for solanapyrone biosynthesis, such as the Diels-Alderase gene sol5 and the regulator gene sol4, have demonstrated that these compounds are not required for pathogenicity in fungi like Alternaria solani and Ascochyta rabiei. apsnet.orgapsnet.orgnih.gov Despite the absence of solanapyrones, these mutant fungal strains were able to infect their host plants as effectively as their wild-type counterparts. apsnet.orgapsnet.org This has shifted the scientific focus towards understanding the role of solanapyrones in the broader context of the fungal life cycle, particularly in adaptation to specific ecological niches. nih.govfrontiersin.org
The integrity of the solanapyrone biosynthesis gene cluster itself points to its biological importance. In Ascochyta rabiei, this gene cluster is found in a dynamic, AT-rich subtelomeric region of the genome, an area often associated with genes that facilitate niche adaptation. nih.govnih.gov The observation that the gene cluster has remained intact despite the instability of the surrounding genomic environment suggests that the production of solanapyrones confers a significant selective advantage. nih.gov
Research indicates that this advantage lies in chemical warfare against competing microbes, a critical component of fungal survival. usda.gov Solanapyrones are deployed not during the parasitic phase (infection of a live host), but during the saprobic phase, where the fungus lives on dead organic matter, such as crop debris. usda.govresearchgate.net Chemical analysis and gene expression studies have shown that solanapyrone A is specifically produced by A. rabiei during its saprobic growth on chickpea straw. usda.govresearchgate.netresearchgate.net This production coincides with the formation of asexual fruiting bodies, which are crucial for overwintering and future propagation. usda.govresearchgate.net
The primary role of solanapyrone A in this context is as an antibiotic. usda.gov In laboratory experiments confronting A. rabiei with other saprobic fungi commonly found on chickpea debris, the wild-type strain effectively suppressed the growth of its competitors. usda.govresearchgate.net Solanapyrone A was detected directly in the zone of inhibition, confirming its role in this antagonistic interaction. usda.gov This antibiotic activity allows the fungus to secure its niche, outcompete other microorganisms for resources, and survive during periods when it is not actively causing disease. usda.gov The broad-spectrum antimicrobial activity of solanapyrones against various fungi and bacteria further supports this ecological function. mdpi.com
The discovery of new solanapyrone analogues from diverse fungal sources, such as fungicolous fungi (fungi that grow on other fungi), reinforces their role in fungal competition. nih.gov For instance, solanapyrones J, K, L, and M were isolated from a fungicolous fungus found in Hawaii. nih.gov While data on this compound's specific activity is limited, related compounds from this group, like solanapyrone J, have demonstrated antifungal activity against species such as Aspergillus flavus and Fusarium verticillioides. nih.gov
Table 1: Antifungal Activity of Solanapyrones Against Competing Fungi This table summarizes the observed inhibitory effects of solanapyrones on various fungal species, highlighting their role in microbial competition.
Producing Fungus | Solanapyrone Compound | Inhibited Fungal Species | Source |
Ascochyta rabiei | Solanapyrone A | Alternaria spp. | researchgate.net |
Epicoccum spp. | researchgate.net | ||
Ulocladium spp. | researchgate.net | ||
Unidentified fungicolous fungus | Solanapyrone J | Aspergillus flavus | nih.gov |
Fusarium verticillioides | nih.gov |
**Table 2: Expression of Solanapyrone Biosynthesis Genes in *Ascochyta rabiei*** This table illustrates the differential expression of key biosynthesis genes during different stages of the fungal life cycle, indicating that solanapyrone production is specific to its saprobic phase.
Gene | Gene Function | Expression during Parasitic Growth (Infection) | Expression during Saprobic Growth (on Chickpea Straw) | Source |
sol1 | Polyketide synthase | Not expressed | Expressed | researchgate.net |
sol5 | Diels-Alderase (final synthesis step) | Not expressed | Expressed | researchgate.net |
Future Directions and Research Perspectives on Solanapyrone M and the Solanapyrone Class
Advanced Spectroscopic and Computational Approaches for Structure-Activity Refinement
A foundational element of future research is the precise determination of the relationship between the three-dimensional structure of solanapyrone analogs and their biological effects. The isolation of new derivatives, such as solanapyrones J-M, has relied on advanced spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), to elucidate their complex structures. acs.org
Future efforts will increasingly integrate these experimental techniques with sophisticated computational modeling. For instance, understanding the precise mechanism of the solanapyrone synthase (SPS or Sol5), the enzyme responsible for the key Diels-Alder cyclization, is critical. researchgate.netnih.gov Computational approaches can model the enzyme's active site, providing insights into how it confines the linear precursor, prosolanapyrone II, in a catalytically optimal conformation to facilitate the reaction. nih.govresearchgate.net Such models can also explain the high stereoselectivity observed in the formation of solanapyrone A. researchgate.netnih.gov Furthermore, computational studies can investigate conformational variations, such as the boat-like conformation proposed for the cyclohexene moiety in nigrosporapyrones, a related analog class, which could significantly influence biological activity. acs.org By correlating these refined structural models with bioactivity data—such as the known inhibition of X-family DNA polymerases by solanapyrone A—researchers can develop robust structure-activity relationship (SAR) models to guide the synthesis of new, more potent, or selective compounds. mdpi.comoup.com
Genetic Engineering and Synthetic Biology for Enhanced Solanapyrone Production and Diversification
The fields of genetic engineering and synthetic biology offer powerful tools to overcome the limitations of natural production and to generate novel chemical diversity. A key target for enhancing yield is the manipulation of regulatory genes. The solanapyrone biosynthetic gene cluster (BGC) contains a pathway-specific transcription factor, sol4, which positively regulates the expression of other sol genes. nih.govnih.gov Overexpression of sol4 has been shown to increase the transcription of the entire cluster, suggesting a direct path to higher yields. acs.org
Another promising strategy is the development of optimized "clean host" systems. Researchers have successfully created strains of Ascochyta rabiei with key endogenous polyketide synthase genes (e.g., pks1 for melanin and sol1 for solanapyrones) deleted. nih.gov These engineered hosts provide a clean background for the heterologous expression of other biosynthetic pathways, preventing the production of native metabolites and simplifying purification. nih.gov Furthermore, optimizing culture conditions, such as the use of agricultural waste substrates like soy hulls, can significantly boost production in a sustainable manner. nih.gov
Synthetic biology enables the creation of novel solanapyrone analogs through "combinatorial biosynthesis." By expressing the solanapyrone BGC in a versatile heterologous host like Aspergillus oryzae, individual enzymes can be modified or swapped with counterparts from other pathways to create new chemical structures not found in nature. researchgate.netnih.govnih.gov
Elucidation of Uncharacterized Biosynthetic Enzymes and Regulatory Networks
Although significant progress has been made, our understanding of the solanapyrone BGC is incomplete. The cluster in Alternaria solani and Ascochyta rabiei contains six core genes (sol1–sol6). acs.orgresearchgate.net The functions of most have been identified; for example, sol1 encodes the primary polyketide synthase (PKS), sol5 encodes the crucial bifunctional oxidase/Diels-Alderase, and sol4 is the transcriptional regulator. researchgate.netnih.govresearchgate.net However, the precise role of the sol3-encoded dehydrogenase remains to be definitively clarified. nih.govresearchgate.net Future research must focus on the functional characterization of this and other potentially associated but uncharacterized enzymes through targeted gene deletion and in vitro enzymatic assays.
Understanding the regulatory network that governs solanapyrone production is equally important. The sol4 gene, which encodes a novel Zn(II)2Cys6 transcription factor, is necessary and sufficient for inducing the expression of the cluster. nih.gov Deletion of sol4 completely abolishes solanapyrone production. nih.govnih.gov Further investigation is needed to identify the upstream signals and global regulators that control sol4 itself. Studies have shown that the expression of sol1 and sol5 are tightly co-regulated and linked to fungal development, such as the formation of fruiting bodies. apsnet.orgusda.gov The observation that deleting sol5 leads to the overexpression of other sol genes suggests a potential feedback regulation mechanism that warrants further exploration. apsnet.orgapsnet.org
Gene | Encoded Enzyme/Protein | Known or Proposed Function | References |
sol1 | Polyketide Synthase (PKS) | Initiates biosynthesis by producing the polyketide backbone. | nih.govresearchgate.netresearchgate.net |
sol2 | O-methyltransferase | Methylates the polyketide intermediate. | nih.govresearchgate.netuniprot.org |
sol3 | Dehydrogenase | Role is not fully elucidated; proposed to convert solanapyrone A to B. | nih.govresearchgate.netuniprot.org |
sol4 | Transcription Factor (Zn(II)2Cys6) | Positive regulator; activates expression of the other sol genes. | acs.orgnih.govnih.gov |
sol5 | FAD-dependent Oxidase / Diels-Alderase | Catalyzes the final two steps: oxidation of the precursor and the [4+2] cycloaddition to form the decalin ring. | researchgate.netapsnet.orguniprot.org |
sol6 | Cytochrome P450 Monooxygenase | Hydroxylates an intermediate in the pathway. | nih.govresearchgate.netuniprot.org |
Targeted Synthesis of Novel Solanapyrone Analogs with Modified Biological Profiles
While biological methods provide access to natural diversity, chemical synthesis offers unparalleled control for creating rationally designed analogs. The total synthesis of solanapyrones is a significant challenge, particularly the construction of the pyrone ring and the stereoselective formation of the dehydrodecalin system. acs.org Nonetheless, successful total syntheses of solanapyrones D and G have been achieved, demonstrating the feasibility of accessing these complex scaffolds chemically. acs.org
Future work in this area will focus on developing divergent synthetic routes that allow for the rapid creation of a library of analogs from a common intermediate. This will enable systematic modification of the solanapyrone core to probe structure-activity relationships. nih.gov For example, chemists can introduce novel functional groups, alter stereocenters, or modify the side chains to enhance potency, improve pharmacokinetic properties, or change the biological target. nih.govfrontiersin.org The integration of chemoenzymatic strategies, where synthetic precursors are modified by purified enzymes like the Sol5 Diels-Alderase, could provide efficient and highly selective routes to novel compounds that are inaccessible by purely synthetic or biological means. acs.orgnih.gov
Comprehensive Ecological and Chemo-Ecological Investigations of Solanapyrone Producers
Understanding the natural role of solanapyrones is essential for appreciating their biological significance. Although initially characterized as phytotoxins, functional gene deletion studies have surprisingly shown that solanapyrones are not required for pathogenicity in either A. rabiei or A. solani. nih.govapsnet.org This finding has shifted the focus toward their ecological functions.
Strong evidence now indicates that solanapyrone A functions as an antibiotic in competitive microbial interactions. mdpi.comusda.gov Its production is specifically activated during the saprobic (decomposing) phase of the fungal life cycle, particularly during the formation of asexual fruiting bodies on dead plant matter like chickpea straw. researchgate.netusda.gov In laboratory confrontations, A. rabiei effectively suppresses the growth of competing fungi, and solanapyrone A has been detected directly in the zone of inhibition. usda.gov This suggests a critical role in defending a food source and ensuring survival and overwintering in a competitive environment. usda.gov Future chemo-ecological studies should aim to investigate these interactions in natural settings, identify the full spectrum of microorganisms affected by solanapyrones, and explore how environmental cues trigger their production.
Exploration of Cryptic Biosynthetic Pathways and New Solanapyrone Derivatives
The discovery of a wide array of solanapyrone analogs, including solanapyrones J-M from a fungicolous fungus and N and O from an endophytic Nigrospora species, demonstrates that the capacity to produce these compounds is distributed across fungi in diverse ecological niches. acs.orgmdpi.comresearchgate.net This natural diversity is likely just the tip of the iceberg. Fungal genomes are known to harbor numerous "cryptic" or silent BGCs that are not expressed under standard laboratory culture conditions. researchgate.net
A major avenue for future research is the activation of these silent pathways in known solanapyrone producers or their relatives. Techniques such as epigenetic modification, co-cultivation with other microbes, or manipulation of global regulators can be used to awaken these cryptic clusters, potentially leading to the discovery of entirely new solanapyrone derivatives with novel structures and bioactivities. The solanapyrone BGC in A. rabiei is located in a subtelomeric region of the chromosome, an area known for high rates of genetic rearrangement and mutation. nih.govnih.gov This dynamic genomic environment may facilitate the evolution of new biosynthetic capabilities, making the exploration of related fungal strains a particularly promising strategy for discovering novel solanapyrone chemistry. nih.gov
Q & A
Q. What are the primary biological activities of solanapyrone M, and what experimental methods are used to assess them?
this compound, like its analogs (e.g., solanapyrone A), exhibits phytotoxic and enzyme-inhibitory properties. Key methodologies include:
- Enzyme inhibition assays : Measure IC50 values using purified enzymes (e.g., DNA polymerases) and spectrophotometric detection of substrate conversion .
- Binding affinity studies : Surface plasmon resonance (BIAcore) analysis to quantify interactions with enzyme domains, such as the 8-kDa DNA-binding region of pol I .
- Phytotoxicity testing : Bioassays on plant seedlings (e.g., chickpea) to evaluate necrosis or growth inhibition .
Q. How is this compound synthesized in fungal species, and what analytical techniques confirm its structural identity?
this compound biosynthesis involves a gene cluster (e.g., sol1–sol6 in Alternaria solani). Key steps include:
- Gene cluster identification : Homology-based PCR or genome mining to locate biosynthetic genes .
- Metabolite profiling : HPLC-MS or NMR to detect intermediates (e.g., prosolanapyrone II) and final products .
- Structural validation : High-resolution mass spectrometry (HR-MS) and 2D-NMR for stereochemical assignment .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid aerosol inhalation .
- Waste disposal : Decontaminate via autoclaving and dispose through certified hazardous waste services .
Advanced Research Questions
Q. How can researchers design experiments to investigate the role of this compound in fungal pathogenesis, considering conflicting data on toxin functionality?
- Mutant construction : Generate sol4/sol5 gene deletion mutants via homologous recombination to disrupt toxin production .
- Pathogenicity assays : Compare wild-type and mutant strains on host plants (e.g., chickpea) under controlled environmental conditions (humidity, temperature) .
- Multi-omics integration : Transcriptomics/metabolomics to identify compensatory virulence factors when toxins are absent .
Q. What methodologies are employed to analyze the genetic regulation of this compound biosynthesis, and how can gene deletion mutants be validated?
- Promoter analysis : Electrophoretic mobility shift assays (EMSAs) to identify transcription factor binding sites (e.g., Sol4-regulated promoters) .
- Mutant validation : PCR-based screening and complementation assays to confirm gene disruption .
- Metabolite quantification : LC-MS/MS to compare toxin levels in wild-type vs. mutants .
Q. How should researchers address discrepancies in IC50 values when evaluating this compound’s enzyme inhibitory effects across different studies?
- Standardized assay conditions : Control variables like enzyme purity, buffer composition, and incubation time .
- Statistical rigor : Report mean ± SD with ≥3 replicates and use ANOVA to assess significance (p < 0.05) .
- Substrate competition assays : Determine if inhibition is competitive/non-competitive by varying substrate concentrations .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw data (e.g., IC50 values, metabolite concentrations) in Word tables with footnotes explaining outliers .
- Figures : Use color-coded graphs for enzyme kinetics or phylogenetic analysis of biosynthetic genes .
- Supplementary materials : Deposit HPLC chromatograms, NMR spectra, and mutant genotyping data in open-access repositories .
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